2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of spiro cyclopropanes, which are related to the compound , has been reported in various studies . For instance, a three-component reaction of triphenylphosphine, dialkyl hex-2-en-4-ynedioate, and arylidene-1,3-indanedione in dry DME at room temperature can yield functionalized triphenylphosphanylidene-substituted 1′,3′-dihydrospiro[cyclopentane-1,2′-inden]-2-enes .Scientific Research Applications
Synthesis and Organic Electronics
- Synthesis of Polycyano-containing Organic Ligands : A novel synthesis approach for polycyano-containing organic ligands has been developed using 1',3'-dioxo-1',3'-dihydrospiro[cyclopropane-1,2'-indene] derivatives. This method results in compounds that can be used in organic electronics and as components in ionic liquids (Karpov et al., 2016).
Chemical Synthesis and Structure
- Synthesis of Spiro[cyclopropane-Indazole] Derivatives : Novel spiro[cyclopropane-indazole] derivatives were synthesized using a magnesium-mediated conjugate addition of bromoform. These structures have potential applications in chemical synthesis and pharmaceutical research (Yan, Deng, & Kuang, 2014).
- Chemistry of N-functionalized Spirodihydroquinolines : The transformation of N-substituted 3,4-dihydrospiro[quinoline-2,1′-cyclohexanes] demonstrated the potential for synthesizing novel compounds, including 4-(2-oxopyrrolidinyl-1)spiro[indane-1,1′-cyclohexanes], with applications in chemistry and materials science (Kouznetsov et al., 2003).
Photoredox Catalysis
- Intramolecular Difunctionalization via Photoredox Catalysis : A novel approach for the intramolecular difunctionalization of methylenecyclopropanes tethered with carboxylic acid was developed. This method allows for the synthesis of spiro[cyclopropane-1,2-indan]one, useful in photoredox catalysis and organic synthesis (Wei, Wei, & Shi, 2021).
Mass Spectrometry and Stability Studies
- Mass Spectrometry Analysis : Studies on substituted spiro[cyclopropan-1,1-indene]-2-carboxylates using mass spectrometry revealed insights into the stability of molecular ion networks and fragmentation patterns, essential for chemical analysis and structure elucidation (Mavrodiev et al., 1989).
Synthesis of Insecticidal Compounds
- Insecticidally Active Compounds Synthesis : Synthesis of 3-phenoxy benzyl and α-cyano-3-phenoxy benzyl trans 2-(2,2-dichlorovinyl) spiro (2,5)-octane-1-carboxylates demonstrated the potential of these compounds as insecticides, showing good activity against various insect species (Kulkarni & Arbale, 1988).
properties
IUPAC Name |
spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c13-11(14)10-7-12(10)6-5-8-3-1-2-4-9(8)12/h1-4,10H,5-7H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVOIDJPTVVIJKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2C(=O)O)C3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-3-carboxylic acid | |
CAS RN |
1250150-08-3 | |
Record name | 2',3'-dihydrospiro[cyclopropane-1,1'-indene]-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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